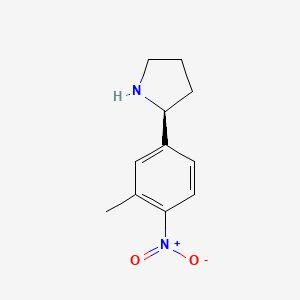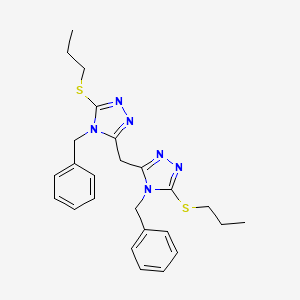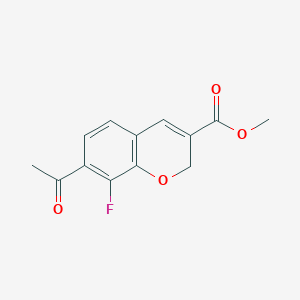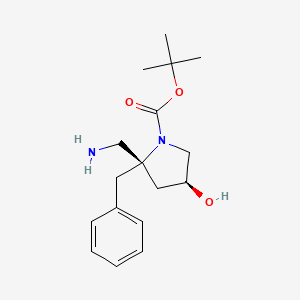
tert-Butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate is a complex compound with a unique reactivity pattern. The tert-butyl group, represented by the bulky tert-butyl moiety, plays a crucial role in its behavior. Let’s explore its applications!
Preparation Methods
The synthesis of this compound involves introducing the tert-butoxycarbonyl (Boc) protecting group. One straightforward method utilizes flow microreactor systems, enabling the direct introduction of the tert-Boc group into various organic compounds .
Chemical Reactions Analysis
Reactivity: The tert-butyl group influences reactions due to its steric hindrance. It participates in various transformations, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, such as alcohols, amines, and substituted pyrrolidines.
Scientific Research Applications
Chemistry: tert-Butyl derivatives serve as protecting groups in organic synthesis.
Biology: Researchers use tert-butyl-containing compounds to study enzyme mechanisms and protein-ligand interactions.
Medicine: Some drugs incorporate tert-butyl moieties for improved pharmacokinetics.
Industry: tert-Butyl esters find applications in synthetic organic chemistry.
Mechanism of Action
The compound’s effects depend on its specific context. It may act as a prodrug, releasing active components upon metabolism. Molecular targets and pathways vary, impacting biological processes.
Comparison with Similar Compounds
While tert-butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its crowded tert-butyl group, similar compounds include other Boc-protected derivatives and structurally related pyrrolidines.
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-11-14(20)10-17(19,12-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12,18H2,1-3H3/t14-,17-/m0/s1 |
InChI Key |
XKGBVBZPEMXPJC-YOEHRIQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CC2=CC=CC=C2)CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CC2=CC=CC=C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)

![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
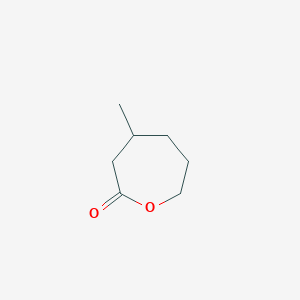
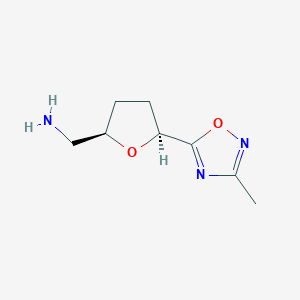
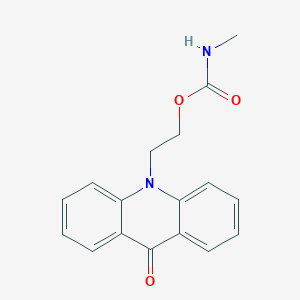

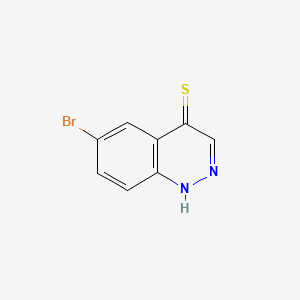
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
